2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed by cyclization of appropriate hydrazine derivatives with isothiocyanates or by using other cyclization methods.
Introduction of the Bromophenyl and Pyridinyl Groups: The bromophenyl and pyridinyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.
Sulfanyl Group Addition: The sulfanyl group is added via thiolation reactions, where a thiol group is introduced to the triazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenated compounds are used under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated or hydrogenated derivatives.
Substitution Products: Various substituted triazole derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromophenyl and pyridinyl groups enhance its binding affinity, while the sulfanyl group can participate in redox reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound has a similar triazole core but differs in the substituents attached to the triazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group but with a pyrazole ring instead of a triazole ring.
Uniqueness
The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
477330-36-2 |
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Molecular Formula |
C22H18BrN5OS |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18BrN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
XYXBGUCCFSYSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
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